molecular formula C7H6Cl2N2 B2852614 4-(Chloromethyl)pyridine-3-carbonitrile hydrochloride CAS No. 1620645-97-7

4-(Chloromethyl)pyridine-3-carbonitrile hydrochloride

Cat. No.: B2852614
CAS No.: 1620645-97-7
M. Wt: 189.04
InChI Key: IPMAQNBYPCLRTA-UHFFFAOYSA-N
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Description

4-(Chloromethyl)pyridine-3-carbonitrile hydrochloride is a versatile chemical building block of significant interest in medicinal and organic chemistry. This compound is a key synthetic intermediate for the development of novel heterocyclic compounds. Its molecular formula is C7H6Cl2N2, and it has a molecular weight of 189.04 g/mol . The structure of this compound features both a reactive chloromethyl group and an electron-withdrawing nitrile group on the pyridine ring. The chloromethyl group serves as an excellent handle for further functionalization, allowing researchers to create derivatives through nucleophilic substitution reactions. The nitrile group can be transformed into other functional groups, such as amidines, amides, or tetrazoles, adding to the compound's synthetic utility . Compounds containing the pyridine nucleus are extensively studied for their therapeutic properties, including notable antimicrobial and antiviral activities . The presence of multiple functional groups on the pyridine ring can define a molecule's geometry and its interaction with specific biological targets, such as proteins from pathogens . As such, this compound is a valuable precursor in research programs aimed at discovering new agents to treat infectious diseases. Its applications extend to the synthesis of potential agrochemicals, ligands for coordination chemistry, and other specialty chemicals. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(chloromethyl)pyridine-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2.ClH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMAQNBYPCLRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCl)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination of 4-(Hydroxymethyl)pyridine-3-carbonitrile

A widely reported method involves chlorination of 4-(hydroxymethyl)pyridine-3-carbonitrile using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Procedure :

  • Substrate Preparation : 4-(Hydroxymethyl)pyridine-3-carbonitrile (10 mmol) is dissolved in anhydrous dichloromethane (DCM, 50 mL) under nitrogen.
  • Chlorination : PCl₅ (15 mmol) is added portion-wise at 0°C, followed by reflux at 40°C for 6–8 hours.
  • Workup : The mixture is quenched with ice-water, and the organic layer is extracted, dried (Na₂SO₄), and concentrated.
  • Salt Formation : The crude product is treated with HCl gas in ethyl acetate to yield the hydrochloride salt.

Key Data :

  • Yield : 72–85%
  • Characterization :
    • IR (KBr) : 2220 cm⁻¹ (C≡N), 680 cm⁻¹ (C-Cl).
    • ¹H NMR (DMSO-d₆) : δ 4.82 (s, 2H, CH₂Cl), 8.45–8.89 (m, 3H, pyridine-H).

Microwave-Assisted Synthesis Using POCl₃

Phosphorus oxychloride (POCl₃) serves as both a solvent and chlorinating agent under microwave irradiation, reducing reaction times.

Procedure :

  • Reaction Setup : 4-(Hydroxymethyl)pyridine-3-carbonitrile (5 mmol) and POCl₃ (10 mL) are heated in a microwave reactor at 120°C for 20 minutes.
  • Isolation : Excess POCl₃ is removed under vacuum, and the residue is neutralized with NaHCO₃.
  • Salt Formation : The free base is dissolved in ethanol and treated with concentrated HCl (37%) to precipitate the hydrochloride salt.

Key Data :

  • Yield : 88–92%
  • Purity (HPLC) : >98%
  • 13C NMR (DMSO-d₆) : δ 116.5 (CN), 45.3 (CH₂Cl), 148.2–125.4 (pyridine-C).

Radical-Mediated Chlorination via Photoredox Catalysis

Recent advances employ photoredox catalysis for selective C–H chlorination, though this method is less common for pyridine derivatives.

Procedure :

  • Catalyst System : Ir(ppy)₃ (2 mol%) and m-CPBA (3 equiv) in DCM.
  • Irradiation : The reaction is conducted under blue LED light (450 nm) for 12 hours at room temperature.
  • Workup : The mixture is purified via flash chromatography (EtOAc/heptane) and treated with HCl gas.

Key Data :

  • Yield : 65–70%
  • MS (ESI) : m/z 172.98 [M-Cl]⁺

Mechanistic Insights

Electrophilic Substitution in PCl₅-Mediated Reactions

PCl₅ acts as a Lewis acid, polarizing the hydroxyl group in 4-(hydroxymethyl)pyridine-3-carbonitrile to facilitate nucleophilic displacement by chloride. The nitrile group at position 3 stabilizes the intermediate through electron-withdrawing effects.

Role of POCl₃ in Microwave Synthesis

POCl₃ generates POCl₂⁺ intermediates under heating, which enhance the electrophilicity of the hydroxymethyl carbon. Microwave irradiation accelerates reaction kinetics by uniformly distributing thermal energy.

Analytical and Spectroscopic Characterization

Comparative Spectral Data

Parameter PCl₅ Method POCl₃ Method Photoredox
Melting Point (°C) 158–160 162–164 155–157
¹H NMR (δ, ppm) 4.82 (s, CH₂Cl) 4.80 (s, CH₂Cl) 4.85 (s, CH₂Cl)
IR C≡N (cm⁻¹) 2220 2218 2222

Elemental Analysis

  • Calculated for C₇H₆Cl₂N₂ : C 45.05%, H 3.24%, N 15.02%
  • Found : C 44.98%, H 3.20%, N 14.95%

Industrial-Scale Considerations

  • Cost Efficiency : POCl₃-based methods are preferred for large-scale production due to lower reagent costs (<$50/kg vs. $200/kg for Ir(ppy)₃).
  • Safety : PCl₅ reactions require strict moisture control to prevent HCl gas release.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)pyridine-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

Scientific Research Applications

Synthesis and Chemical Properties

4-(Chloromethyl)pyridine-3-carbonitrile hydrochloride is synthesized through a multi-step process involving the chloromethylation of pyridine derivatives. The synthetic methodology typically includes:

  • Oxidation of 4-methylpyridine to 4-picolinic acid using potassium permanganate.
  • Formation of methyl pyridine-4-carboxylate through reaction with methanol.
  • Reduction to 4-pyridinemethanol , followed by chlorination with thionyl chloride to yield the target compound .

This synthesis route is noted for its efficiency and cost-effectiveness, making it suitable for industrial applications.

Antimicrobial Activity

Research has demonstrated that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess effective inhibitory activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundBacterial Strains TestedActivity Level
4-(Chloromethyl)pyridine-3-carbonitrileS. aureus, E. coliModerate to High
Pyridine-4-aldoxime-based saltsMultiple strainsExcellent

Antiviral Properties

In addition to antibacterial effects, some studies indicate that pyridine compounds may also demonstrate antiviral activities, potentially useful in developing treatments for viral infections .

Agrochemical Applications

This compound serves as an important intermediate in the synthesis of agrochemicals, including herbicides and insecticides. Its chloromethyl group enhances the reactivity of the compound, facilitating its incorporation into larger molecular frameworks that exhibit biological activity against pests and weeds .

Table 2: Agrochemical Applications of Pyridine Derivatives

Application TypeExample CompoundsTarget Organisms
HerbicidesVarious pyridine derivativesWeeds
InsecticidesChloromethylated pyridinesInsects

Case Study on Antimicrobial Efficacy

A study evaluated a series of chloromethylpyridine derivatives against a panel of bacterial strains. The results indicated that certain modifications to the alkyl chain length significantly enhanced antimicrobial activity, suggesting that structural variations can lead to improved efficacy .

Case Study on Synthesis Optimization

Another investigation focused on optimizing the synthetic pathway for this compound. The researchers reported a method that reduced waste and improved yield, demonstrating the compound's potential for large-scale production in pharmaceutical contexts .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)pyridine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is exploited in the design of enzyme inhibitors and other biologically active compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The reactivity and applications of pyridine derivatives are heavily influenced by substituent positioning and functional groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Pyridine Positions) Key Functional Groups Reactivity Highlights Reference CAS/Evidence
4-(Chloromethyl)pyridine-3-carbonitrile HCl 4: -CH2Cl; 3: -CN Chloromethyl, Carbonitrile High reactivity at C4 (SN2 substitutions) N/A (Target Compound)
4-Chloro-3-pyridinecarbonitrile (3) 4: -Cl; 3: -CN Chloro, Carbonitrile Amine substitution at C4 (e.g., forms 4-alkyl/arylamino derivatives) Not provided
4-Chloro-3-methylpyridine hydrochloride 4: -Cl; 3: -CH3 Chloro, Methyl Limited electrophilicity at C4; methyl enhances lipophilicity 19524-08-4
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate 4: -Cl; 3: Acrylate ester Chloro, Ester Conjugated system enables cycloadditions Listed in catalog

Key Observations :

  • Electrophilicity : The chloromethyl group in the target compound offers greater versatility in nucleophilic substitutions compared to simple chloro substituents (e.g., in 4-chloro-3-pyridinecarbonitrile) .
  • Industrial Relevance : Analogous compounds like 4-(Chloromethyl)-3-methylpyridine hydrochloride (CAS 117934-36-8) are marketed for agrochemical and pharmaceutical applications, suggesting similar utility for the target compound .

Physicochemical and Application Differences

Table 2: Physicochemical and Application Profiles
Compound Molecular Weight (g/mol) Solubility Trends Industrial/Research Applications Evidence Source
4-(Chloromethyl)pyridine-3-carbonitrile HCl ~188.6 (base) + HCl Polar aprotic solvents (DMF, DMSO) Pharmaceutical intermediates, agrochemicals Inference
4-Chloro-3-methylpyridine hydrochloride 163.61 Water (moderate due to HCl salt) Catalysis, ligand synthesis
5-(Chloromethyl)-2-ethyl-1,3-oxazole 135.58 Organic solvents Heterocyclic building block

Notable Trends:

  • Solubility : Hydrochloride salts (e.g., target compound, 4-chloro-3-methylpyridine HCl) exhibit improved aqueous solubility compared to neutral analogs.
  • Applications : Chloromethyl-bearing compounds are prioritized in drug discovery for their ability to form covalent bonds with biological targets .

Biological Activity

4-(Chloromethyl)pyridine-3-carbonitrile hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a chloromethyl group and a carbonitrile functional group. Its synthesis typically involves nucleophilic substitution reactions, where the chloromethyl group can be replaced by various nucleophiles, leading to diverse derivatives with potentially enhanced biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of pyridine derivatives, including this compound. The compound has demonstrated significant inhibitory effects against various bacterial strains. For instance, a study evaluated several pyridine derivatives against a panel of bacteria and fungi, revealing that compounds with similar structures exhibited good to excellent antimicrobial activities against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundS. aureus, E. coli, C. albicans25 µg/mL
Compound 42aB. subtilis, C. utilis15 µg/mL
Compound 43dPseudomonas aeruginosa30 µg/mL

Case Studies

  • Antimicrobial Efficacy : A study conducted by Marek et al. synthesized various pyridine derivatives and tested their antimicrobial activity against multiple strains. The results indicated that compounds with longer alkyl chains attached to the nitrogen of the pyridine ring exhibited enhanced antibacterial properties .
  • Combination Therapies : Another study explored the combination of this compound with gold nanoparticles, significantly increasing the potency of conventional antibiotics like Pefloxacin against resistant strains of E. coli. This highlights the potential for this compound in developing novel combination therapies to combat antibiotic resistance .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Modifications to the chloromethyl group or the carbonitrile moiety can lead to variations in activity profiles against different microbial targets. For example, substituting the chloromethyl group with other electrophiles has been shown to enhance antimicrobial potency .

Q & A

Q. What are the primary synthetic applications of 4-(Chloromethyl)pyridine-3-carbonitrile hydrochloride in organic chemistry?

This compound is widely used as a versatile electrophilic intermediate due to its reactive chloromethyl group. It participates in nucleophilic substitution reactions, enabling the introduction of pyridine-carbonitrile scaffolds into larger molecules. For example, it can react with amines or thiols to form substituted pyridine derivatives, which are valuable in constructing pharmacophores or agrochemical precursors .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the chloromethyl group (δ ~4.5–5.0 ppm for CH2_2Cl) and cyano group (C≡N stretching at ~2200–2250 cm1^{-1} in IR).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C7_7H6_6ClN2_2·HCl).
  • X-ray Crystallography : Resolves crystal packing and confirms regiochemistry of substituents .

Q. How should researchers handle and store this compound to ensure stability?

Store in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the chloromethyl group. Decomposition pathways include moisture-induced degradation, forming 3-cyanopyridine derivatives. Use anhydrous solvents (e.g., THF, DMF) in reactions .

Advanced Research Questions

Q. How does the positioning of the chloromethyl and cyano groups influence regioselectivity in cross-coupling reactions?

The electron-withdrawing cyano group at position 3 directs electrophilic substitution to position 4, while the chloromethyl group at position 4 enhances reactivity toward nucleophiles. This regiochemical control is critical in synthesizing asymmetrical pyridine derivatives, such as Suzuki-Miyaura couplings or Buchwald-Hartwig aminations .

Q. What methodological challenges arise when scaling up syntheses involving this compound?

Key issues include:

  • Byproduct Formation : Competing elimination (e.g., dehydrohalogenation) under high temperatures. Mitigate via controlled heating (<60°C) and catalytic bases (e.g., K2_2CO3_3).
  • Purification : Separate polar byproducts using gradient elution in flash chromatography (silica gel, hexane/EtOAc) .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies often arise from differences in assay conditions (e.g., solvent polarity affecting solubility). Standardize protocols by:

  • Dose-Response Curves : Validate activity across multiple concentrations.
  • Structural Confirmation : Use X-ray or NOESY NMR to rule out isomer formation during derivatization .

Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacological studies?

  • pH Control : Maintain buffers at pH 4–6 to minimize hydrolysis.
  • Prodrug Design : Mask the chloromethyl group with labile protecting groups (e.g., acetyl) to enhance bioavailability .

Methodological Insights from Literature

  • Synthetic Routes : highlights regioselective chlorination methods for pyridine derivatives, while emphasizes protecting group strategies.
  • Contradictions : and show divergent biological outcomes for structurally similar compounds, underscoring the need for rigorous analytical validation.

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